6-Methylnaphthalene-1-carbaldehyde
CAS No.: 63409-04-1
Cat. No.: VC16003501
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63409-04-1 |
|---|---|
| Molecular Formula | C12H10O |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 6-methylnaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3 |
| Standard InChI Key | ODPNYEZPQSBTBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC=C2)C=O |
Introduction
6-Methylnaphthalene-1-carbaldehyde is an organic compound derived from naphthalene, featuring a methyl group at the sixth position and an aldehyde group at the first position on the naphthalene ring. This compound is notable for its applications in organic synthesis due to its functional groups, which contribute to its reactivity and interaction with other chemical species.
Synthesis Methods
The primary method for synthesizing 6-methylnaphthalene-1-carbaldehyde is through the Vilsmeier-Haack reaction. This reaction involves the formylation of 6-methylnaphthalene using reagents such as N,N-dimethylformamide and phosphorus oxychloride. The reaction mechanism involves the formation of an intermediate that rearranges to yield the desired aldehyde product. Careful control of temperature and reagent concentrations is crucial for optimizing yield and purity.
Chemical Reactions and Applications
6-Methylnaphthalene-1-carbaldehyde participates in several types of chemical reactions, including oxidation and reduction. Oxidation typically requires acidic conditions, while reduction reactions are often performed in alcoholic solvents to enhance reactivity. The choice of reagents significantly influences the yield and selectivity of the products formed. This compound's versatility in organic synthesis makes it a valuable intermediate in various pathways.
Comparison with Related Compounds
Other compounds related to 6-methylnaphthalene-1-carbaldehyde, such as 2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde, have been studied for their unique structures and potential biological activities. For instance, 2,8-dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde, known as hibicuslide C, has been identified in natural sources like Hibiscus taiwanensis .
Table 2: Synthesis Conditions for 6-Methylnaphthalene-1-carbaldehyde
| Reagent | Role in Synthesis |
|---|---|
| N,N-Dimethylformamide | Formylation reagent |
| Phosphorus Oxychloride | Catalyst for formylation |
Table 3: Comparison of Related Compounds
| Compound | Molecular Weight | Source |
|---|---|---|
| 6-Methylnaphthalene-1-carbaldehyde | Not explicitly provided | Synthetic |
| 2,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1-carbaldehyde | 232.23 g/mol | Natural (Hibiscus taiwanensis) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume